methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate
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Overview
Description
Methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as esters, ketones, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate involves multiple steps. The starting materials typically include cyclodeca[b]furan derivatives, which undergo a series of reactions such as esterification, hydroxylation, and acetylation. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum output .
Chemical Reactions Analysis
Types of Reactions
Methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate can undergo various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or ketone functional groups using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
The common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Methyl (6E,10Z)-5-acetoxy-4-[(2-hydroxy-2-methyl-3-oxobutanoyl)oxy]-10-methyl-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-6-carboxylate: Similar structure but different stereochemistry.
(6E,10Z)-6-Formyl-4-hydroxy-10-methyl-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan: Different functional groups and stereochemistry.
Uniqueness
The uniqueness of methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .
Properties
CAS No. |
24728-11-8 |
---|---|
Molecular Formula |
C23H28O10 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate |
InChI |
InChI=1S/C23H28O10/c1-11-8-7-9-15(21(27)30-6)18(31-14(4)25)19(33-22(28)23(5,29)13(3)24)17-12(2)20(26)32-16(17)10-11/h9-10,16-19,29H,2,7-8H2,1,3-6H3/b11-10+,15-9+ |
InChI Key |
IJMOTPLTXHRBLS-VIVJINLESA-N |
Isomeric SMILES |
C/C/1=C\C2C(C(C(/C(=C\CC1)/C(=O)OC)OC(=O)C)OC(=O)C(C)(C(=O)C)O)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(C(C(=CCC1)C(=O)OC)OC(=O)C)OC(=O)C(C)(C(=O)C)O)C(=C)C(=O)O2 |
Origin of Product |
United States |
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